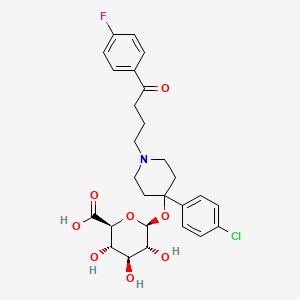

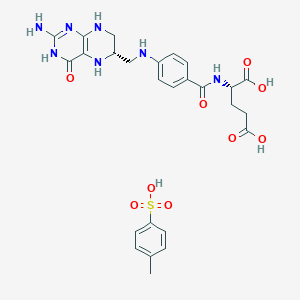

![molecular formula C18H20FN5O5 B1147182 2-[2-(4-Fluorophenyl)ethoxy]adenosine CAS No. 131865-85-5](/img/structure/B1147182.png)

2-[2-(4-Fluorophenyl)ethoxy]adenosine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-[2-(4-Fluorophenyl)ethoxy]adenosine (F-P-EA) is an adenosine analog that has been studied for its potential therapeutic applications in various diseases. F-P-EA is a synthetic compound that has been studied for its potential in modulating the activity of the adenosine A2A receptor, which is involved in numerous physiological and biochemical processes. F-P-EA has been studied for its potential to treat a variety of diseases, including cancer, cardiovascular diseases, and neurological disorders.

Applications De Recherche Scientifique

Oligoribonucleotide Synthesis : The 4-methoxybenzyl group, related to the structure of 2-[2-(4-Fluorophenyl)ethoxy]adenosine, has been used in the synthesis of oligoribonucleotides. This method involves direct introduction to the 2′-hydroxyl group of adenosine and has proven successful in oligoribonucleotide synthesis via the phosphotriester approach (Takaku & Kamaike, 1982).

Fluorescence Probe in DNA Studies : 2-Aminopurine, an analogue of adenine and structurally similar to this compound, has been widely used as a fluorescence probe to study protein-induced local conformational changes in DNA. It demonstrates changes in quantum yield and emission decay lifetime sensitive to base sequence, temperature, and helix conformation (Rachofsky, Osman, & Ross, 2001).

Antitumor Agent Synthesis : A chemical compound structurally related to this compound, known as S14161, was identified as a phosphoinositide 3-kinase (PI3K) inhibitor and has been involved in the synthesis of novel antitumor agents (Yin et al., 2013).

Carbohydrate Chemistry : In carbohydrate chemistry, the 2-[(4-fluorophenyl)sulfonyl]ethoxy carbonyl (Fsec) group, related to the structure of this compound, has been used for hydroxyl group protection. This method is significant for the synthesis of complex carbohydrate molecules (Spjut, Qian, & Elofsson, 2010).

PET Imaging Agents : Analogues of adenosine, including those structurally related to this compound, have been synthesized as potential PET imaging agents. These include compounds like 2′-deoxy-2′-[18F]fluoro-9-β-D-arabinofuranosyladenine, highlighting their significance in diagnostic imaging (Alauddin, Fissekis, & Conti, 2003).

RNA Ligase Reaction : Adenosine analogs, including structures similar to this compound, have been used in RNA ligase reactions to elongate oligonucleotide chains. This application is critical for nucleic acid research and biotechnological applications (Ohtsuka et al., 1980).

Mécanisme D'action

Target of Action

The primary target of 2-[2-(4-Fluorophenyl)ethoxy]adenosine is the adenosine A2 receptor . This receptor plays a crucial role in many biological functions, including inflammatory responses, neurotransmission, and regulation of coronary blood flow.

Mode of Action

This compound acts as an agonist for the adenosine A2 receptor . This means it binds to this receptor and activates it, triggering a series of intracellular events.

Analyse Biochimique

Biochemical Properties

As an adenosine A2 receptor agonist, 2-[2-(4-Fluorophenyl)ethoxy]adenosine interacts with adenosine A2 receptors, a type of protein that plays a crucial role in many biochemical reactions . The nature of these interactions involves the binding of the compound to the receptor, which can influence the activity of the receptor and subsequently alter various biochemical processes.

Cellular Effects

The effects of this compound on cells are largely mediated through its interaction with adenosine A2 receptors . By acting as an agonist, it can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to adenosine A2 receptors . This binding can lead to the activation or inhibition of enzymes, changes in gene expression, and other effects at the molecular level .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-[2-(4-Fluorophenyl)ethoxy]adenosine involves the conversion of 2,6-dichloropurine riboside to 2-chloroadenosine, which is then reacted with 4-fluorophenethyl alcohol to obtain 2-[2-(4-Fluorophenyl)ethoxy]adenosine.", "Starting Materials": [ "2,6-dichloropurine riboside", "4-fluorophenethyl alcohol", "Sodium hydride", "Dimethylformamide (DMF)", "Methanol", "Chloroacetyl chloride", "Triethylamine", "Acetic acid", "Sodium bicarbonate", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: Conversion of 2,6-dichloropurine riboside to 2-chloroadenosine", "2,6-dichloropurine riboside is reacted with sodium hydride in DMF to obtain 2-chloroadenosine.", "Step 2: Preparation of 4-fluorophenethyl alcohol", "Chloroacetyl chloride is reacted with triethylamine and acetic acid in methanol to obtain 4-fluorophenethyl acetate.", "4-fluorophenethyl acetate is then hydrolyzed with sodium bicarbonate to obtain 4-fluorophenethyl alcohol.", "Step 3: Synthesis of 2-[2-(4-Fluorophenyl)ethoxy]adenosine", "2-chloroadenosine is reacted with 4-fluorophenethyl alcohol in DMF to obtain 2-[2-(4-Fluorophenyl)ethoxy]adenosine.", "The product is then purified using ethyl acetate and water." ] } | |

| 131865-85-5 | |

Formule moléculaire |

C18H20FN5O5 |

Poids moléculaire |

405.4 g/mol |

Nom IUPAC |

(2R,3S,5R)-2-[6-amino-2-[2-(4-fluorophenyl)ethoxy]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |

InChI |

InChI=1S/C18H20FN5O5/c19-10-3-1-9(2-4-10)5-6-28-18-22-15(20)12-16(23-18)24(8-21-12)17-14(27)13(26)11(7-25)29-17/h1-4,8,11,13-14,17,25-27H,5-7H2,(H2,20,22,23)/t11-,13?,14+,17-/m1/s1 |

Clé InChI |

WJXSIJUIBOTFHQ-OVHGWZCWSA-N |

SMILES isomérique |

C1=CC(=CC=C1CCOC2=NC(=C3C(=N2)N(C=N3)[C@H]4[C@H](C([C@H](O4)CO)O)O)N)F |

SMILES |

C1=CC(=CC=C1CCOC2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N)F |

SMILES canonique |

C1=CC(=CC=C1CCOC2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N)F |

Synonymes |

FPEA; |

Origine du produit |

United States |

Q1: How selective is FPEA for A2 adenosine receptors compared to A1 receptors in vivo?

A1: The research by Barrett et al. [] demonstrates that FPEA exhibits significant selectivity for A2 adenosine receptors over A1 receptors in vivo. In their study using anesthetized, vagotomized rats, FPEA was found to be at least 200-fold more potent at activating A2 receptors (measured by hindquarter vasodilation) compared to A1 receptors (measured by bradycardia). [] This suggests that FPEA preferentially binds to and activates A2 receptors at much lower concentrations than those required to elicit a response from A1 receptors.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

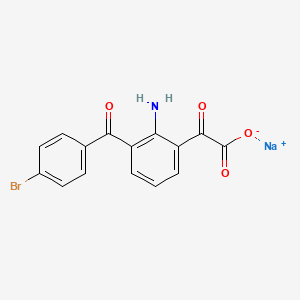

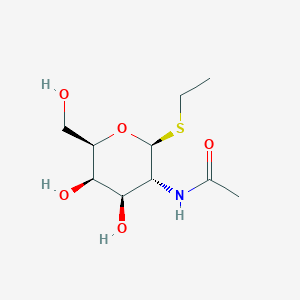

![6-[5-[[[2-(Methyl-d3-sulfonyl)ethyl]amino]methyl]-2-furanyl]-N-[3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenyl]-4-quinazolinamine](/img/structure/B1147107.png)

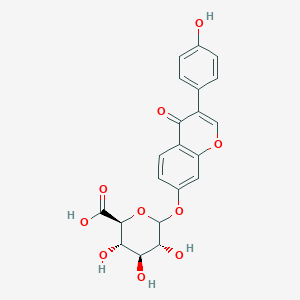

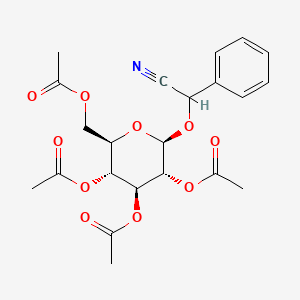

![[(1R,5R)-6,6-dimethyl-4-oxo-2-bicyclo[3.1.1]hept-2-enyl]methyl 2,2-dimethylpropanoate](/img/structure/B1147108.png)

![6-[4-[[4-(1,1,2,2,2-Pentadeuterioethyl)piperazin-1-yl]methyl]phenyl]-N-[(1R)-1-phenylethyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B1147112.png)

![2',3'-Di-O-acetyl-5'-deoxy-5-fluoro-N-[(2-methylbutoxy)carbonyl]cytidine](/img/structure/B1147116.png)